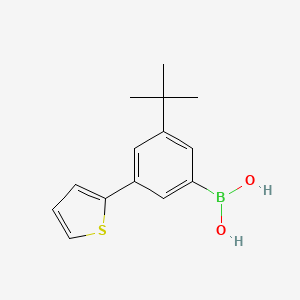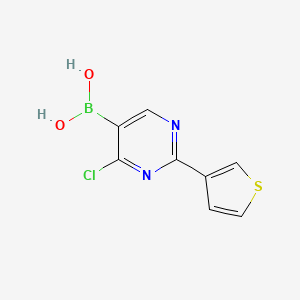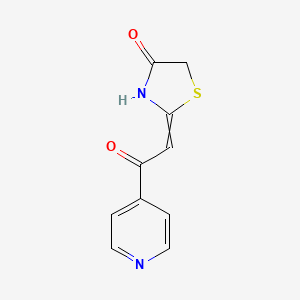
(3-(tert-Butyl)-5-(thiophen-2-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(tert-Butyl)-5-(thiophen-2-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a tert-butyl group, a thiophene ring, and a phenyl ring, making it a unique and valuable building block in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(tert-Butyl)-5-(thiophen-2-yl)phenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 3-tert-butyl-5-thiophen-2-ylphenyl, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Lithiation: The brominated intermediate is then subjected to lithiation using n-butyllithium or a similar organolithium reagent.
Borylation: The lithiated intermediate is treated with a boron source, such as trimethyl borate or bis(pinacolato)diboron, to introduce the boronic acid functionality.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Phenol Derivative: Formed through oxidation.
Hydroxyl Compound: Formed through reduction.
Coupled Products: Formed through Suzuki-Miyaura cross-coupling with various aryl or vinyl halides.
科学的研究の応用
(3-(tert-Butyl)-5-(thiophen-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential in drug delivery systems and as a component in boron neutron capture therapy (BNCT).
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of (3-(tert-Butyl)-5-(thiophen-2-yl)phenyl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols, amines, and other nucleophiles, facilitating a range of chemical transformations. In biological systems, it can target specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
類似化合物との比較
Phenylboronic Acid: Lacks the tert-butyl and thiophene groups, making it less sterically hindered.
Thiophen-2-ylboronic Acid: Contains the thiophene ring but lacks the tert-butyl and phenyl groups.
tert-Butylphenylboronic Acid: Contains the tert-butyl and phenyl groups but lacks the thiophene ring.
Uniqueness: (3-(tert-Butyl)-5-(thiophen-2-yl)phenyl)boronic acid is unique due to its combination of steric hindrance from the tert-butyl group and electronic properties from the thiophene ring. This makes it particularly valuable in selective reactions and applications where both steric and electronic factors play a crucial role.
特性
分子式 |
C14H17BO2S |
|---|---|
分子量 |
260.2 g/mol |
IUPAC名 |
(3-tert-butyl-5-thiophen-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C14H17BO2S/c1-14(2,3)11-7-10(13-5-4-6-18-13)8-12(9-11)15(16)17/h4-9,16-17H,1-3H3 |
InChIキー |
IIGWTMJNRQUULQ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)C(C)(C)C)C2=CC=CS2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis(3-methyl-2-phenylimidazo[1,2-a]pyridin-4-ium-1-yl)diazene;dibromide](/img/structure/B14088098.png)
![ethyl 2-[(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate](/img/structure/B14088107.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088113.png)
![3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14088114.png)
![4-hydroxy-1,6,7-trimethyl-8-[3-(4-methylpiperazin-1-yl)propyl]-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14088122.png)
![2-[2-(4-Chlorophenyl)ethyl]benzonitrile](/img/structure/B14088127.png)

![5,7-dihydroxy-3-(4-methoxyphenyl)-6,8-bis[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B14088134.png)


![6-(3,4-Dichlorophenyl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14088151.png)
![[8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14088155.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088161.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(biphenyl-4-yl)ethylidene]acetohydrazide](/img/structure/B14088169.png)
